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molecular formula C7H14OSi B1587222 1-(Trimethylsiloxy)-1,3-butadiene CAS No. 6651-43-0

1-(Trimethylsiloxy)-1,3-butadiene

Cat. No. B1587222
M. Wt: 142.27 g/mol
InChI Key: UQGOYQLRRBTVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05220003

Procedure details

To a mixture of 1-trimethylsilyloxy-1,3-butadiene (14.57 g, 0.1 mol) and trimethyl orthoformate (10 855 g, 0.1 mol) stirring in dichloromethane (500 ml) was added ZnCl2 (1.75 g, 10% mol), and the mixture stirred vigorously at 25° C. for 18 h. The reaction mixture was then poured into saturated aq. NaHCO3 (100 ml), and the organic layer collected. The aqueous layer was reextracted with dichloromethane (100 ml), the combined organic extracts dried over MgSO4, and the solvents removed in vacuo. The resulting brown oil was taken up in hexane/ethyl acetate (1:1) and filtered through a pad of flash silica gel, washing through with a further 400 ml of the solvent mixture. The solvents were removed in vacuo and the crude product Kugelrohr distilled slowly (~0.4 MM Hg/100° C.) to provide the pure enal (7.065 g, 49%)
Quantity
14.57 g
Type
reactant
Reaction Step One
Quantity
855 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.75 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][CH:4]=[CH:5][CH:6]=[CH2:7].[CH:10]([O:15][CH3:16])([O:13][CH3:14])OC.C([O-])(O)=O.[Na+]>ClCCl.[Cl-].[Cl-].[Zn+2]>[CH3:16][O:15][CH:10]([O:13][CH3:14])[CH2:7][CH:6]=[CH:5][CH:4]=[O:3] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
14.57 g
Type
reactant
Smiles
C[Si](OC=CC=C)(C)C
Name
Quantity
855 g
Type
reactant
Smiles
C(OC)(OC)OC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
1.75 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture stirred vigorously at 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered through a pad of flash silica gel
WASH
Type
WASH
Details
washing through with a further 400 ml of the solvent mixture
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the crude product Kugelrohr distilled slowly (~0.4 MM Hg/100° C.)
CUSTOM
Type
CUSTOM
Details
to provide the pure enal (7.065 g, 49%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COC(CC=CC=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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